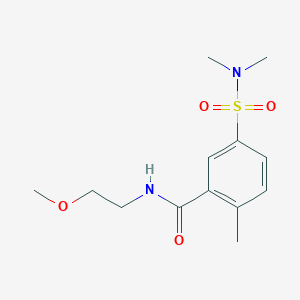
5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide
描述
5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with dimethylsulfamoyl and methoxyethyl groups
安全和危害
作用机制
Mode of Action
It is known that 2’-o-(2-methoxyethyl)-rna (moe-rna), a related compound, has promising features for antisense applications . It offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity and immune stimulation . It’s plausible that “5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide” may have similar interactions with its targets.
Biochemical Pathways
It’s known that organoboron compounds, which are related to this compound, are valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a related compound, a 2’-O-(2-methoxyethyl)-ribose modified phosphorothioate oligonucleotide, have been characterized in various species . After intravenous administration, it exhibited relatively rapid distribution from plasma to tissues with a distribution half-life estimated from approximately 15 to 45 minutes in all species . Absorption after subcutaneous injection was high (80-100%), and absorption after intrajejunal administration in proprietary formulations was as high as 10% bioavailability compared with intravenous administration .
Result of Action
It’s known that the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Sulfonation: The amine is then sulfonated to introduce the dimethylsulfamoyl group.
Amidation: Finally, the amine is reacted with 2-methoxyethylamine to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions
5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines.
科学研究应用
5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
N-(2-methoxyethyl)-2-methylbenzamide: Lacks the dimethylsulfamoyl group, which may result in different reactivity and applications.
5-(dimethylsulfamoyl)-2-methylbenzamide: Lacks the methoxyethyl group, potentially affecting its solubility and bioavailability.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-5-6-11(20(17,18)15(2)3)9-12(10)13(16)14-7-8-19-4/h5-6,9H,7-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMDNLFMADOYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B4733337.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4733351.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B4733365.png)
![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4733380.png)
![6-CYCLOPROPYL-N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4733382.png)
![5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4733403.png)
![METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B4733408.png)
![{5-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4733428.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one](/img/structure/B4733435.png)
![3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B4733439.png)
![N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4733447.png)
